molecular formula C7H7FN2O B1293378 4-Fluorobenzhydrazide CAS No. 456-06-4

4-Fluorobenzhydrazide

Cat. No.: B1293378
CAS No.: 456-06-4
M. Wt: 154.14 g/mol
InChI Key: UIVXXFYJRYVRKJ-UHFFFAOYSA-N
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Description

4-Fluorobenzhydrazide is an organic compound with the molecular formula C₇H₇FN₂O. It is a derivative of benzhydrazide, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical syntheses and research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzhydrazide can be synthesized through the reaction of methyl 4-fluorobenzoate with hydrazine hydrate. The process involves the following steps :

  • Dissolve methyl 4-fluorobenzoate in absolute ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

4-Fluorobenzhydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorobenzoic acid.

    Reduction: Reduction reactions can convert it into 4-fluorobenzylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

4-Fluorobenzhydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-fluorobenzhydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

4-Fluorobenzhydrazide can be compared with other similar compounds such as:

  • 4-Chlorobenzhydrazide
  • 4-Bromobenzhydrazide
  • 4-Methoxybenzhydrazide

Uniqueness:

Properties

IUPAC Name

4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVXXFYJRYVRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196561
Record name Benzoic acid, p-fluoro-, hydrazide
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-06-4
Record name 4-Fluorobenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, p-fluoro-, hydrazide
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Record name Benzoic acid, p-fluoro-, hydrazide
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Record name Benzoic acid, 4-fluoro-, hydrazide
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Synthesis routes and methods I

Procedure details

The p-fluorobenzoic acid hydrazide is prepared as follows. Ethyl p-fluorobenzoate (8.4 g) is refluxed with hydrazine hydrate (3.75 g) for 3 hours. The mixture is then cooled, ether is added and the precipitate of p-fluorobenzoic acid hydrazide (3.2 g) is removed by filtration, washed with ether and desiccated, m.p. 149°-151° C.
Quantity
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Synthesis routes and methods II

Procedure details

In one embodiment, 2-(4-fluorophenyl)-1,3,4-oxadiazole may be prepared as provided in Scheme 11A. In this case, 4-fluoro-phenyl-ethylformate is reacted with hydrazine hydrate to provide 4-fluorobenzohydrazide. This intermediate is then reacted with triethylorthoformate to provide 2-(4-fluorophenyl)-1,3,4-oxadiazole. 2-(4-Fluorophenyl)-1,3,4-oxadiazole may then be converted to a compound of formula (I-A) by the methods described herein.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical structural characterization of 4-fluorobenzohydrazide?

A1: 4-Fluorobenzohydrazide possesses the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol. Its structure can be confirmed through spectroscopic techniques like IR, 1H-NMR, and 13C-NMR. [, , , , , ]

    Q2: How is 4-fluorobenzohydrazide used in the synthesis of Schiff bases?

    A2: 4-Fluorobenzohydrazide readily reacts with various aldehydes to form Schiff bases through a condensation reaction. This reaction typically employs a catalytic amount of acid and results in the formation of a new C=N double bond. [, ]

    Q3: Can you provide an example of a synthesized Schiff base and its potential biological activity?

    A3: One example is the reaction of 4-fluorobenzohydrazide with pyridoxal to yield the Schiff base ligand 4-fluoro-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide (PLFBH). PLFBH and its Ni(II), Cu(II), and Zn(II) complexes exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, the Cu(II)-PLFBH complex shows potential anticancer activity against HeLa, MCF-7, and A549 cancer cell lines. []

    Q4: Beyond Schiff bases, what other heterocyclic compounds can be synthesized using 4-fluorobenzohydrazide?

    A4: 4-Fluorobenzohydrazide can be utilized in synthesizing 1,3,4-oxadiazole derivatives. These heterocycles are generated by cyclizing 4-fluorobenzohydrazide-derived Schiff bases in the presence of reagents like iodine and potassium carbonate. []

    Q5: What is the significance of studying the DPPH radical scavenging activity of 4-fluorobenzohydrazide derivatives?

    A5: DPPH radical scavenging assays help evaluate the antioxidant potential of compounds. Research indicates that specific Schiff base and 1,3,4-oxadiazole derivatives of 4-fluorobenzohydrazide exhibit significant DPPH radical scavenging activity, highlighting their potential as antioxidant agents. []

    Q6: Have any metal complexes incorporating 4-fluorobenzohydrazide derivatives been structurally characterized?

    A6: Yes, several studies have reported the synthesis and single-crystal X-ray diffraction analysis of metal complexes containing 4-fluorobenzohydrazide derivatives. These complexes often feature the 4-fluorobenzohydrazide moiety acting as a ligand, coordinating to metal centers like Zn(II), Hg(II), V(V), and Mo(VI). The resulting complexes exhibit diverse structural motifs, including tetrahedral, octahedral, and distorted octahedral geometries. [, , , , , , , , , ]

    Q7: What computational chemistry methods have been employed to study 4-fluorobenzohydrazide derivatives?

    A7: Density Functional Theory (DFT) calculations have been performed on 4-fluorobenzohydrazide derivatives to gain insights into their electronic structures, molecular properties, and potential nonlinear optical properties. Additionally, Hirshfeld surface analysis has been employed to visualize intermolecular interactions within crystal structures. [, , ]

    Q8: How does modifying the structure of 4-fluorobenzohydrazide derivatives affect their biological activity?

    A8: The structure-activity relationship (SAR) of 4-fluorobenzohydrazide derivatives reveals that structural modifications significantly impact their biological activities. For example, the presence of electron-donating or electron-withdrawing groups on the aromatic ring, the type of substituents on the hydrazone moiety, and the choice of metal ion in metal complexes can influence their antibacterial, antifungal, antioxidant, and anticancer properties. [, , ]

    Q9: Are there any studies on the stability and formulation of 4-fluorobenzohydrazide derivatives?

    A9: While specific information on formulation strategies is limited within the provided research, the stability of 4-fluorobenzohydrazide derivatives is crucial for their potential applications. Future research could explore different formulation approaches, such as encapsulation techniques or the use of excipients, to enhance their stability, solubility, and bioavailability. []

    Q10: What analytical techniques are commonly employed to characterize and quantify 4-fluorobenzohydrazide derivatives?

    A10: Various analytical techniques are utilized, including:

    • Spectroscopy: IR, UV-Vis, and NMR spectroscopy are employed for structural elucidation and characterization. [, , , , , , , , ]
    • X-ray Diffraction: Single-crystal X-ray diffraction provides detailed insights into the three-dimensional structures of crystalline 4-fluorobenzohydrazide derivatives and their metal complexes. [, , , , , , , , ]
    • Elemental Analysis: This technique confirms the elemental composition of the synthesized compounds. [, , ]
    • Thermal Analysis: Techniques like thermogravimetric analysis (TGA) provide information about the thermal stability and decomposition patterns of the compounds. []

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